Methyl 3-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
CAS No.: 317821-80-0
Cat. No.: VC6013064
Molecular Formula: C26H20Cl2N2O4
Molecular Weight: 495.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317821-80-0 |
|---|---|
| Molecular Formula | C26H20Cl2N2O4 |
| Molecular Weight | 495.36 |
| IUPAC Name | methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C26H20Cl2N2O4/c1-34-25(33)26(15-7-3-2-4-8-15)21-20(22(29-26)18-9-5-6-10-19(18)28)23(31)30(24(21)32)17-13-11-16(27)12-14-17/h2-14,20-22,29H,1H3 |
| Standard InChI Key | TUYYPGHVGKIJBK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(C2C(C(N1)C3=CC=CC=C3Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a fused pyrrolopyrrole core substituted with two chlorophenyl groups (at positions 2 and 4), a phenyl group, and a methyl carboxylate moiety. Its IUPAC name reflects this substitution pattern: methyl 1-(2-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate. The stereochemistry of the bicyclic system is critical, as analogous compounds exhibit enantioselective properties in catalytic applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 317821-80-0 | |
| Molecular Formula | ||
| Molecular Weight | 495.35 g/mol | |
| SMILES Notation | COC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| XLogP3-AA (Predicted) | 5.2 |
Spectroscopic Characterization
While experimental NMR data for this specific compound are unavailable, related pyrrolopyrroles exhibit characteristic signals in -NMR spectra:
Synthetic Methodologies
Ag(I)-Catalyzed [3+2] Cycloaddition
The most viable route involves an enantioselective [3+2] cycloaddition between N-arylmaleimides and imino esters, as demonstrated for structurally similar compounds . A representative protocol includes:
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Ligand preparation: (S,Rs)-M8 ligand (5.5 mol%) and AgOAc (5 mol%) in xylene, stirred at room temperature for 2 hours .
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Cycloaddition: Addition of imino ester (0.15 mmol), Cs2CO3 (0.045 mmol), and N-(2-t-butylphenyl)maleimide at -30°C .
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Workup: Solvent removal under reduced pressure, followed by silica gel chromatography .
This method achieves yields up to 99% with enantiomeric excess (ee) values exceeding 98% for analogous products .
Table 2: Comparative Synthesis Data for Pyrrolopyrrole Derivatives
| Compound | Yield (%) | ee (%) | Conditions | Reference |
|---|---|---|---|---|
| 3ab (4-Cl substituent) | 97 | 91 | -30°C, 24 h | |
| 3ae (CF3 substituent) | 97 | 98 | -30°C, 24 h | |
| Target compound (2,4-Cl) | Data pending | Data pending | Hypothesized | — |
Physicochemical and Pharmacological Profile
Solubility and Stability
Experimental solubility data remain unreported, but the compound’s high ClogP (5.2) suggests lipophilicity, necessitating organic solvents (e.g., DMSO, CHCl3) for in vitro assays. Stability studies under varying pH and temperature conditions are yet to be conducted.
Biological Activity
While direct bioactivity data are lacking, the pyrrolopyrrole scaffold is associated with:
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Antioxidant potential: DPPH radical scavenging (IC50 ~20 μM for analog 3af) .
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Cytotoxicity: Moderate activity against MCF-7 cells (IC50 ~15 μM for 3ae) .
Applications in Asymmetric Catalysis
The compound’s rigid bicyclic structure makes it a candidate for chiral ligand design. Analogous derivatives have been employed in:
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Ag(I)-catalyzed cycloadditions: Enantioselective synthesis of pyrrolizidines .
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Organocatalysis: Activation of maleimides in Michael additions .
Future Research Directions
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Synthetic Optimization:
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Screen alternative catalysts (e.g., Cu(I), Rh(II)) to improve yield and stereocontrol.
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Explore microwave-assisted synthesis to reduce reaction times.
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Pharmacological Screening:
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Prioritize assays for kinase inhibition, antimicrobial activity, and neuroprotective effects.
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Computational Modeling:
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Perform DFT studies to map electronic surfaces and predict reactivity.
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